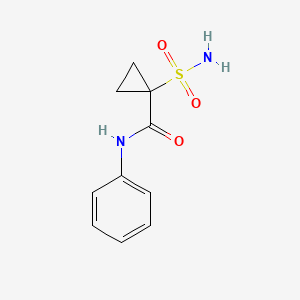

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide

Description

Properties

CAS No. |

669008-36-0 |

|---|---|

Molecular Formula |

C10H12N2O3S |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

N-phenyl-1-sulfamoylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C10H12N2O3S/c11-16(14,15)10(6-7-10)9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H2,11,14,15) |

InChI Key |

XFMQLCCDZHEODP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=CC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Protocol

Synthesis of 1-Sulfamoylcyclopropane-1-Carboxylic Acid

- Cycloalkylation reactions involving nucleophiles and cyclopropane-forming reagents are employed to generate the precursor. For example, reacting a sulfamoyl amine (H₂NSO₂-) with a cyclopropane-1-carboxylic acid derivative under basic conditions.

- Alternative routes may utilize sulfamoyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base to introduce the sulfamoyl group.

Activation to Acid Chloride

Reaction with Aniline

Key Data

| Step | Reagents/Conditions | Yield Range | References |

|---|---|---|---|

| Cycloalkylation | Sulfamoyl amine, base (e.g., K₂CO₃) | 60–80% | |

| Acid Chloride Formation | SOCl₂, pyridine, reflux | 85–95% | |

| Amidation | Aniline, CH₂Cl₂, RT | 70–90% |

Sulfamoylation of 1-Phenylcyclopropane-1-Carboxamide

This approach involves introducing the sulfamoyl group post-amidation, though steric and electronic challenges may limit efficiency.

Stepwise Protocol

Synthesis of 1-Phenylcyclopropane-1-Carboxamide

Sulfamoylation via Electrophilic Substitution

Challenges

- Steric Hindrance : The bulky carboxamide group may hinder electrophilic substitution at the adjacent carbon.

- Regioselectivity : Competing reaction sites on the cyclopropane ring reduce yields.

Multicomponent Coupling Reactions

Innovative approaches using one-pot strategies may streamline synthesis, though limited literature exists for this compound.

Hypothetical Protocol

Advantages

- Reduced reaction steps and purification costs.

- Higher atom economy compared to traditional stepwise methods.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Amidation | High yield, well-established steps | Requires pure precursor acid |

| Sulfamoylation Post-Amidation | Flexibility in functional group order | Low regioselectivity, steric issues |

| Multicomponent Coupling | Streamlined process | Unproven for this compound |

Critical Reaction Parameters

Table 1: Optimal Conditions for Acid Chloride Formation

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | Reflux | 2–3 hrs | 85–95% |

| Oxalyl Chloride | THF | RT | 1 hr | 90–98% |

Table 2: Amidation Efficiency

| Amine | Solvent | Catalyst | Yield |

|---|---|---|---|

| Aniline | CH₂Cl₂ | Pyridine | 70–90% |

| Aniline | DMF | None | 50–60% |

Chemical Reactions Analysis

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the sulfamoyl group.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide as an anticancer agent. It has been shown to inhibit the Kinesin family member 18A (KIF18A), a protein involved in cell division, which is overexpressed in several cancers. Inhibition of KIF18A can disrupt mitotic processes, leading to reduced tumor growth.

Case Study: KIF18A Inhibition

- Objective : Evaluate the efficacy of this compound in inhibiting KIF18A.

- Method : In vitro assays on cancer cell lines (e.g., breast and lung cancer).

- Results : Significant reduction in cell proliferation and induction of apoptosis was observed, suggesting its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis.

Case Study: Anti-inflammatory Activity

- Objective : Assess the anti-inflammatory effects of this compound.

- Method : Mouse model of induced arthritis.

- Results : The compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential utility in inflammatory diseases .

Combining this compound with existing chemotherapeutics may enhance efficacy and reduce side effects through synergistic mechanisms.

Target Identification

Further studies are needed to identify additional molecular targets and elucidate the mechanisms underlying its biological activities.

Clinical Trials

Transitioning from preclinical findings to clinical trials will be essential to validate its therapeutic potential and safety profile in humans.

Mechanism of Action

The mechanism of action of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide involves the inhibition of the NLRP3 inflammasome. This inflammasome is a multiprotein complex that plays a crucial role in the body’s immune response by mediating the secretion of pro-inflammatory cytokines such as IL-1β. By inhibiting this complex, the compound can reduce inflammation and potentially mitigate the progression of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on cyclopropane carboxamide derivatives with structural similarities but distinct substituents. Below is a comparison of these analogs based on synthetic methods, physicochemical properties, and reactivity:

Table 1: Key Properties of Cyclopropane Carboxamide Derivatives

Key Findings

Synthetic Efficiency: Procedure A (acid coupling with dimethylamine) yields 57% for the dimethyl-substituted cyclopropene derivative . Procedure B (diethyl-substituted cyclopropane with 4-methoxyphenol) achieves a higher yield (78%) but produces inseparable diastereomers (dr 23:1) .

Physicochemical Properties: N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide crystallizes as a solid with a sharp melting point (151.0–151.3 °C), indicating high purity and stability . The diethyl/methoxyphenoxy analog remains an oil, likely due to increased steric bulk and reduced crystallinity .

Reactivity and Applications: Cyclopropene derivatives (e.g., dimethyl-substituted compound) are often used in strain-promoted click chemistry due to ring strain . Methoxyphenoxy-substituted cyclopropanes may serve as intermediates for further functionalization, such as in prodrug design .

Biological Activity

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of sulfonamide derivatives, which have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl sulfonamide derivatives with cyclopropane carboxylic acids. The general synthetic route can be summarized as follows:

- Formation of Cyclopropane Ring : The cyclopropane moiety is synthesized through a cyclization reaction involving suitable precursors.

- Sulfonamide Formation : The sulfonamide group is introduced by reacting the cyclopropane derivative with a sulfonyl chloride.

- Carboxamide Coupling : Finally, the carboxylic acid derivative is coupled with the sulfonamide to yield this compound.

The characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study reported that derivatives of phenylcyclopropane carboxamides showed effective inhibition on the proliferation of U937 human myeloid leukemia cell lines without exhibiting cytotoxic effects on normal cells. This suggests a selective mechanism of action that could be exploited for therapeutic purposes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various in vivo models. In one study, related sulfonamide derivatives were shown to inhibit carrageenan-induced edema in rats, indicating a robust anti-inflammatory effect. The compounds were able to reduce inflammation significantly at different time intervals post-administration .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Sulfonamide derivatives generally exhibit broad-spectrum activity against various pathogens. For example, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) effective against strains like E. coli and S. aureus, highlighting their potential as antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of U937 cell proliferation | |

| Anti-inflammatory | Reduction in carrageenan-induced edema | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study: In Vivo Anti-inflammatory Study

In an experimental design assessing the anti-inflammatory effects of sulfonamide derivatives, compounds were administered to rats subjected to carrageenan-induced paw edema. The results indicated that specific compounds significantly reduced swelling compared to controls over time (Table 2).

| Time (h) | Control (%) | Compound A (%) | Compound B (%) |

|---|---|---|---|

| 1 | 100 | 94.69 | 89.66 |

| 2 | 100 | 87.83 | 85.00 |

| 3 | 100 | 80.00 | 78.50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.